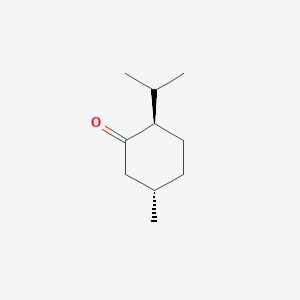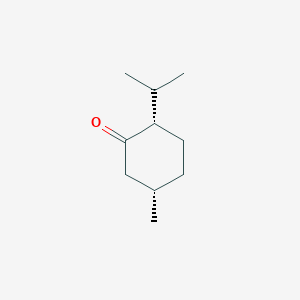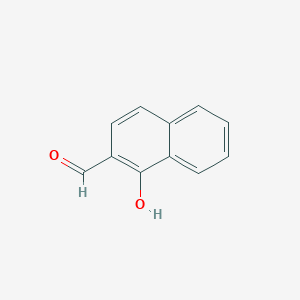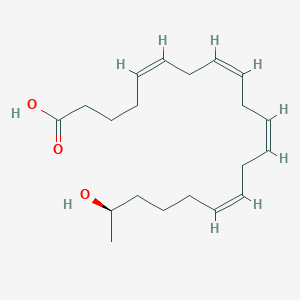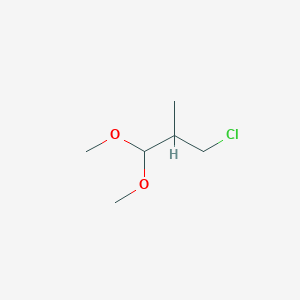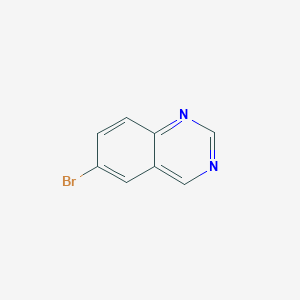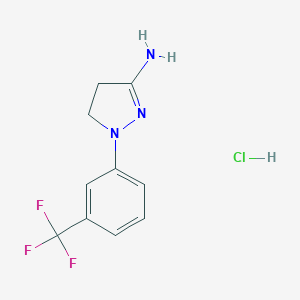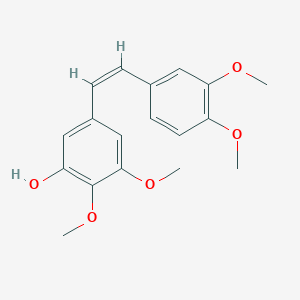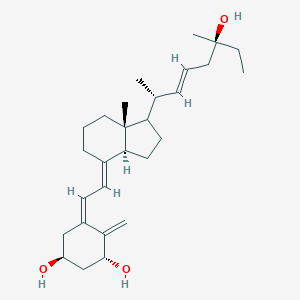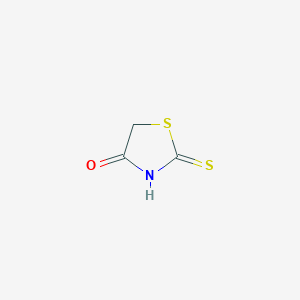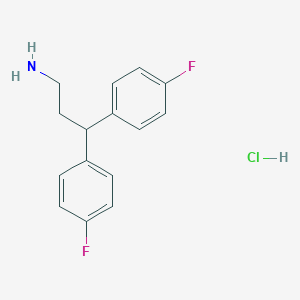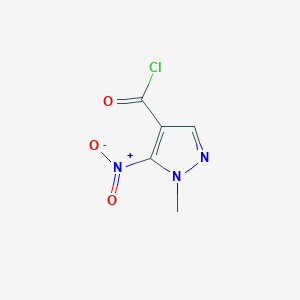
1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride is a chemical compound that has been widely used in scientific research. This compound is a derivative of pyrazole, which is a heterocyclic organic compound that contains a ring of five atoms, including four carbon atoms and one nitrogen atom. The synthesis method of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride is a complex process that requires expertise and precision.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride is not well understood. However, it is believed that this compound acts as an electrophilic reagent, which can react with nucleophiles such as amines and thiols. This reactivity makes 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride a useful tool for the modification of biomolecules such as proteins and peptides.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride are not well studied. However, it is known that this compound can react with amino acids such as cysteine and lysine, which can lead to the modification of proteins and peptides. This modification can alter the biological activity of these molecules, which can have implications for various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride in lab experiments include its reactivity towards nucleophiles, which makes it a useful tool for the modification of biomolecules. This compound is also commercially available, which makes it easily accessible for researchers. However, the limitations of using 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride include its toxicity and reactivity towards other reagents, which requires careful handling and storage.
Orientations Futures
There are several future directions for the use of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride in scientific research. One direction is the synthesis of new pyrazole derivatives with potential biological activities. Another direction is the modification of biomolecules such as proteins and peptides for various applications. Additionally, the use of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride in the synthesis of metal complexes for catalysis, sensing, and imaging is an area of active research.
Méthodes De Synthèse
The synthesis method of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride involves the reaction of 1-methyl-5-nitro-1H-pyrazole-4-carboxylic acid with thionyl chloride. This reaction produces 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride, along with sulfur dioxide and hydrogen chloride gas. This process requires careful handling of the reagents, as thionyl chloride is a highly reactive compound that can cause severe burns and eye damage. The synthesis method of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride has been used in various scientific research applications, including the synthesis of pyrazole derivatives, which have potential applications in medicinal chemistry. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities. 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride has also been used in the synthesis of metal complexes, which have potential applications in catalysis, sensing, and imaging.
Propriétés
Numéro CAS |
121568-18-1 |
|---|---|
Nom du produit |
1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride |
Formule moléculaire |
C5H4ClN3O3 |
Poids moléculaire |
189.56 g/mol |
Nom IUPAC |
1-methyl-5-nitropyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C5H4ClN3O3/c1-8-5(9(11)12)3(2-7-8)4(6)10/h2H,1H3 |
Clé InChI |
GZXWUVDDECGNIX-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)C(=O)Cl)[N+](=O)[O-] |
SMILES canonique |
CN1C(=C(C=N1)C(=O)Cl)[N+](=O)[O-] |
Synonymes |
1H-Pyrazole-4-carbonylchloride,1-methyl-5-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



